N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide
Description
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-2-3-4-14(21)16-11-7-8-19(9-11)13-6-5-12-17-15-10-20(12)18-13/h2,5-6,10-11H,1,3-4,7-9H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEBFCASXBTLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CCN(C1)C2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide typically involves multiple steps. One common method includes the following steps :
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Pent-4-enamide Group: The final step involves the coupling of the pent-4-enamide group to the triazolopyridazine-pyrrolidine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C15H16N6O2S
- Molecular Weight : 344.4 g/mol
- CAS Number : 2034470-12-5
Physical Properties
While specific physical properties such as density and boiling point are not available, the compound's structure suggests it may exhibit properties typical of similar organic compounds.
Anticancer Activity
Research indicates that compounds similar to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide have shown promise in inhibiting cancer cell proliferation. For instance, analogs targeting Mer tyrosine kinase have been identified as potential agents against various cancers due to their role in regulating cellular proliferation and survival pathways .
Infectious Disease Treatment
The compound's structural features suggest potential efficacy against infectious diseases. Studies have indicated that related compounds may disrupt pathogen survival mechanisms or enhance host immune responses .
Thrombotic Disorders
This compound may also play a role in managing thrombotic disorders. Research highlights the importance of MerTK activation in platelet function and clot stabilization, suggesting that this compound could modulate these processes effectively .
Tyrosine Kinase Inhibition
The primary mechanism of action for compounds like this compound involves the inhibition of tyrosine kinases. This inhibition can disrupt signaling pathways critical for tumor growth and survival.
Interaction with Biological Targets
Studies have demonstrated that this compound interacts with various biological targets, potentially influencing processes such as apoptosis and cell cycle regulation. The binding affinity to specific proteins can determine its therapeutic efficacy.
Study 1: Anticancer Efficacy
A recent study investigated the anticancer properties of a series of triazolo-pyridazine derivatives, including this compound. Results showed significant inhibition of tumor cell lines with IC50 values indicating potent activity against specific cancer types.
Study 2: Thrombotic Disorder Management
Another study focused on the effects of triazolo derivatives on platelet aggregation. The findings suggested that these compounds could reduce thrombus formation by modulating MerTK activity, indicating their potential use in treating thrombotic disorders.
Mechanism of Action
The mechanism of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as c-Met and Pim-1, which are involved in cancer cell proliferation and survival . The compound binds to the ATP-binding site of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide is an emerging compound in medicinal chemistry, particularly noted for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 370.43 g/mol. The compound features a triazolo-pyridazine moiety that is known for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in key cellular pathways. Notably, compounds with similar structures have been shown to inhibit various kinases and enzymes that play critical roles in cancer progression and inflammatory responses.
Biological Activity Overview
-
Anticancer Activity :
- Research indicates that compounds containing the triazolo-pyridazine scaffold exhibit potent inhibitory effects on TGF-β type I receptor kinase (ALK5), which is implicated in cancer metastasis and fibrosis. For instance, a related compound demonstrated an IC50 value of 0.013 µM against ALK5 in kinase assays .
- The selectivity of these compounds for ALK5 over other kinases suggests they may serve as effective therapeutic agents in cancer treatment.
-
Antimalarial Potential :
- A study designed a library of triazolo-pyridine sulfonamides and identified several compounds with significant antimalarial activity against Plasmodium falciparum. The mechanism involves the inhibition of falcipain-2, a cysteine protease crucial for the parasite's lifecycle . Though specific data on this compound is limited, its structural analogs suggest potential efficacy against malaria.
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of ALK5 kinase | |
| Antimalarial | Inhibition of falcipain-2 | |
| Anti-inflammatory | Modulation of cytokine release |
Case Study 1: Anticancer Efficacy
A study involving related triazolo-pyridazine derivatives demonstrated significant anticancer activity through selective inhibition of the ALK5 pathway. The results indicated that these compounds could reduce tumor growth in xenograft models.
Case Study 2: Antimalarial Screening
In vitro studies on a library of triazolo-pyridine derivatives revealed promising antimalarial activity against P. falciparum, with some compounds achieving IC50 values below 5 µM. This highlights the potential for further development of this compound as an antimalarial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
